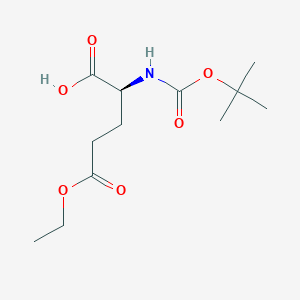![molecular formula C17H15I2NO5 B13503208 N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine CAS No. 174592-01-9](/img/structure/B13503208.png)
N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis This compound is characterized by the presence of two iodine atoms at the 3 and 5 positions of the tyrosine ring and a benzyloxycarbonyl group protecting the amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine typically involves the iodination of L-tyrosine followed by the protection of the amino group with a benzyloxycarbonyl group. The iodination can be achieved using iodine and an oxidizing agent such as sodium iodate in an acidic medium. The protection of the amino group is commonly done using benzyl chloroformate in the presence of a mild base like sodium bicarbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can remove the iodine atoms, reverting the compound to a less iodinated form.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups in place of the iodine atoms .
Applications De Recherche Scientifique
N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving protein synthesis and enzyme activity.
Industry: The compound can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine involves its interaction with specific molecular targets. The iodine atoms enhance the compound’s ability to participate in halogen bonding, which can influence its binding to proteins and enzymes. The benzyloxycarbonyl group protects the amino group, allowing for selective reactions at other sites on the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: A tripeptide with a similar protective group but different amino acid composition.
N-benzyloxycarbonyl-L-serine benzyl ester: Another compound with a benzyloxycarbonyl group used in peptide synthesis.
Uniqueness
N-[(Benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine is unique due to the presence of iodine atoms, which impart distinct chemical properties and potential applications. The combination of iodination and the protective group makes it a valuable compound for specialized research and industrial applications.
Propriétés
Numéro CAS |
174592-01-9 |
|---|---|
Formule moléculaire |
C17H15I2NO5 |
Poids moléculaire |
567.11 g/mol |
Nom IUPAC |
(2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H15I2NO5/c18-12-6-11(7-13(19)15(12)21)8-14(16(22)23)20-17(24)25-9-10-4-2-1-3-5-10/h1-7,14,21H,8-9H2,(H,20,24)(H,22,23)/t14-/m0/s1 |
Clé InChI |
BPPIEMLIAXQPKL-AWEZNQCLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC(=C(C(=C2)I)O)I)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC(=C(C(=C2)I)O)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


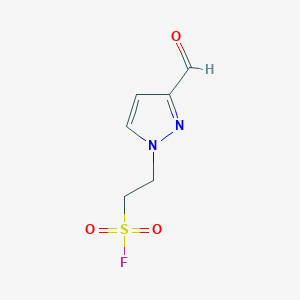
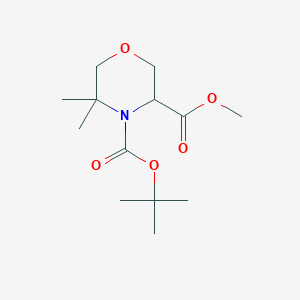
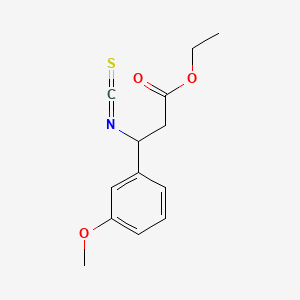
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-isoxazolemethanamine](/img/structure/B13503141.png)
![Benzyl N-[(6-fluoro-5-methylpyridin-3-yl)methyl]carbamate](/img/structure/B13503146.png)
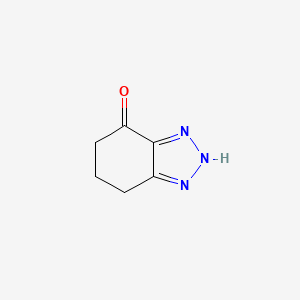
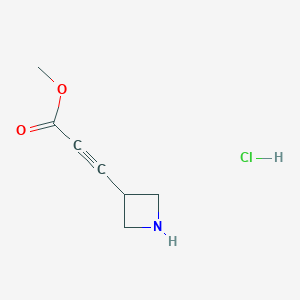

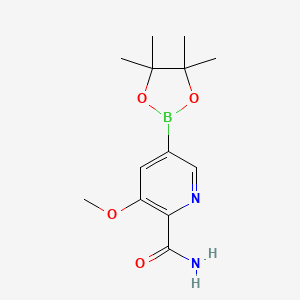
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-fluorobenzoicacid](/img/structure/B13503177.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]butanoic acid hydrochloride](/img/structure/B13503180.png)
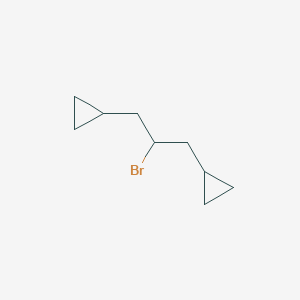
![Tert-butyl 3-[(4-cyanophenyl)methyl]piperidine-1-carboxylate](/img/structure/B13503189.png)
